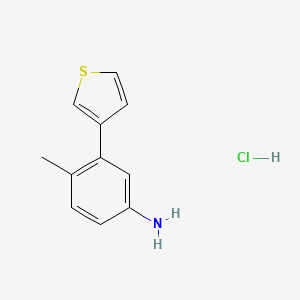

4-Methyl-3-(thiophen-3-yl)aniline hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

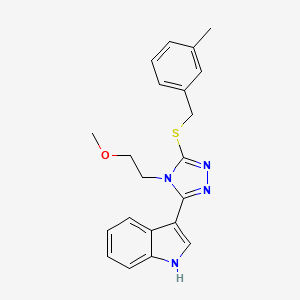

4-Methyl-3-(thiophen-3-yl)aniline hydrochloride is a chemical compound with the molecular formula C11H12ClNS . It is a derivative of aniline hydrochloride, where the aniline group is substituted with a methyl group and a thiophen-3-yl group .

Molecular Structure Analysis

The molecular structure of 4-Methyl-3-(thiophen-3-yl)aniline hydrochloride consists of a thiophene ring attached to an aniline group, which is further substituted with a methyl group . The InChI code for this compound is 1S/C11H11NS.ClH/c1-8-2-3-10 (12)6-11 (8)9-4-5-13-7-9;/h2-7H,12H2,1H3;1H .Physical And Chemical Properties Analysis

4-Methyl-3-(thiophen-3-yl)aniline hydrochloride is a powder with a molecular weight of 225.74 .Scientific Research Applications

Organic Synthesis

4-Methyl-3-(thiophen-3-yl)aniline hydrochloride: is a valuable intermediate in organic synthesis. It can be used to synthesize various organic compounds, including polymers and small molecules. For instance, it can be utilized to create Pd (I)–poly [4-(thiophen-3yl)-aniline] composite materials through in situ polymerization . This process is significant for developing new materials with potential applications in electronics and photonics.

Mechanism of Action

Target of Action

The compound “4-Methyl-3-(thiophen-3-yl)aniline hydrochloride” contains an aniline and a thiophene ring, which are common structures in many pharmaceuticals and could interact with a variety of biological targets. Without specific studies, it’s hard to identify the exact targets of this compound .

Mode of Action

The mode of action would depend on the specific biological target of the compound. Anilines often act as bases and can form salts with acids, while thiophenes can participate in various chemical reactions, including electrophilic aromatic substitution .

Biochemical Pathways

Without specific information, it’s difficult to say which biochemical pathways this compound might affect. Many drugs that contain aniline or thiophene rings can interfere with enzymes or receptors, altering their normal function .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of “4-Methyl-3-(thiophen-3-yl)aniline hydrochloride” would depend on various factors, including its chemical structure, the route of administration, and the patient’s physiological condition .

Result of Action

The molecular and cellular effects of the compound’s action would depend on its specific biological targets and the nature of its interaction with these targets .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability .

properties

IUPAC Name |

4-methyl-3-thiophen-3-ylaniline;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NS.ClH/c1-8-2-3-10(12)6-11(8)9-4-5-13-7-9;/h2-7H,12H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBBDZSUMZAAHMN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N)C2=CSC=C2.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClNS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Methyl-3-(thiophen-3-yl)aniline hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4-(7-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(3-methylisoxazol-5-yl)methanone](/img/structure/B2569008.png)

![(1,4-dimethyl-1H-pyrazol-5-yl)(4-(5,7-dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2569014.png)

![5-chloro-N-[5-(3-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide](/img/structure/B2569019.png)

![Bicyclo[2.2.1]hept-5-EN-2-ylmethyl-furan-2-ylmethyl-amine hydrochloride](/img/structure/B2569020.png)

![N-[2-(4-methoxyphenyl)ethyl]-2-{2-[(phenylsulfonyl)amino]-1,3-thiazol-4-yl}acetamide](/img/structure/B2569022.png)

![4-Chloro-3-[(pyridin-3-ylmethyl)-amino]-benzoic acid](/img/structure/B2569024.png)